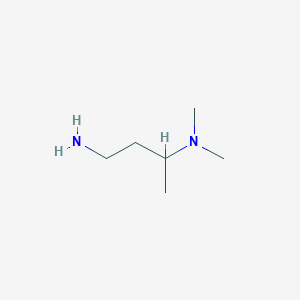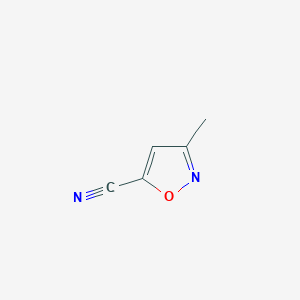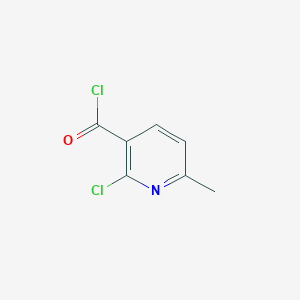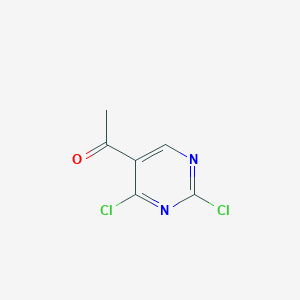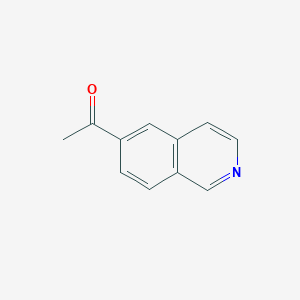
1-(Isoquinolin-6-YL)etanona
Descripción general
Descripción
1-(Isoquinolin-6-YL)ethanone is an organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an ethanone group attached to the sixth position of the isoquinoline ring, making it a valuable intermediate in various chemical syntheses.
Aplicaciones Científicas De Investigación
1-(Isoquinolin-6-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: Isoquinoline derivatives, including 1-(Isoquinolin-6-YL)ethanone, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
As a CYP1A2 inhibitor, it likely interacts with the enzyme to prevent it from metabolizing certain substances . This interaction could lead to changes in the concentration of these substances in the body.
Pharmacokinetics
1-(Isoquinolin-6-YL)ethanone exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its inhibition of CYP1A2 suggests it may impact the metabolism of drugs processed by this enzyme . The compound’s lipophilicity and water solubility also influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Isoquinolin-6-YL)ethanone. Factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability .
Análisis Bioquímico
Biochemical Properties
1-(Isoquinolin-6-YL)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2, a member of the cytochrome P450 family . This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 1-(Isoquinolin-6-YL)ethanone has been shown to interact with various proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 1-(Isoquinolin-6-YL)ethanone on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate pro-apoptotic genes such as p53 and Bax, promoting cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 1-(Isoquinolin-6-YL)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity and function. For example, its interaction with CYP1A2 leads to enzyme inhibition, affecting the metabolic pathways of other compounds . Additionally, 1-(Isoquinolin-6-YL)ethanone can induce changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoquinolin-6-YL)ethanone have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that prolonged exposure to 1-(Isoquinolin-6-YL)ethanone can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Isoquinolin-6-YL)ethanone vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages required to elicit specific biological responses. High doses of 1-(Isoquinolin-6-YL)ethanone can cause adverse effects, including liver and kidney toxicity .
Metabolic Pathways
1-(Isoquinolin-6-YL)ethanone is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 1-(Isoquinolin-6-YL)ethanone is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . The compound does not act as a substrate for P-glycoprotein, which influences its distribution within the body . These properties affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 1-(Isoquinolin-6-YL)ethanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-6-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(Isoquinolin-6-YL)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as metal-free oxidative cross-coupling have been explored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isoquinolin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce isoquinoline alcohols.
Comparación Con Compuestos Similares
1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives, such as:
1-(Isoquinolin-1-yl)ethanone: Similar structure but with the ethanone group attached to the first position of the isoquinoline ring.
Quinoline derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Uniqueness: 1-(Isoquinolin-6-YL)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-isoquinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUTIVUUBJCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310656 | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-54-8 | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


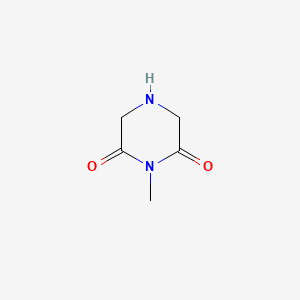
![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)
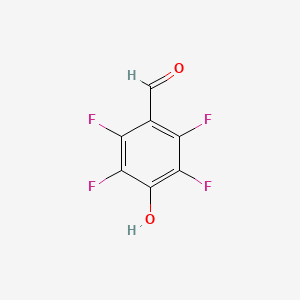
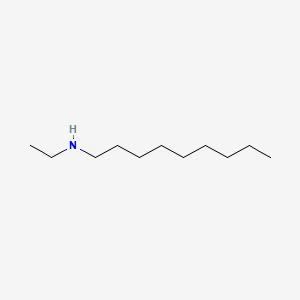
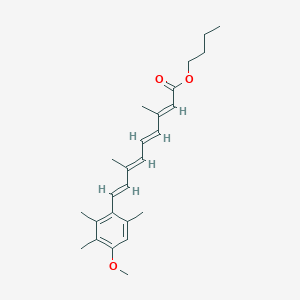
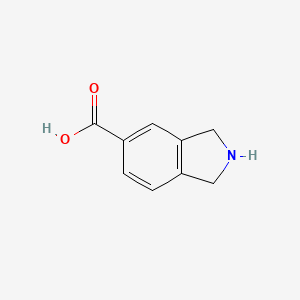
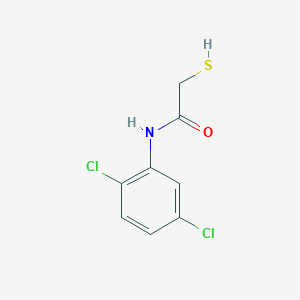
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
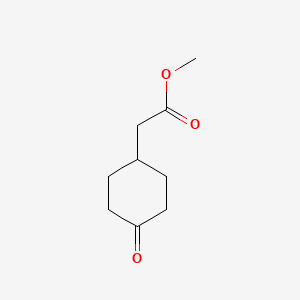
![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)
